molecular formula C26H34O12 B1255306 Bidenlignaside B

Bidenlignaside B

Cat. No. B1255306
M. Wt: 538.5 g/mol
InChI Key: XSWHADNOBPLVSA-FBTMRFIHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bidenlignaside B is a neolignan isolated from the whole plant of Bidens parviflora that has been found to inhibit histamine release from the peritoneal exudate mast cells induced by antigen-antibody reaction. It has a role as a metabolite and a histamine antagonist. It is a beta-D-glucoside, an aromatic ether, a neolignan, a polyphenol, a diol and a secondary alcohol.

Scientific Research Applications

Pharmacological Properties and Potential Applications

  • Antihistamine Properties : Bidenlignaside B, a neolignan glucoside isolated from Bidens parviflora WILLD, exhibits potential antihistamine properties. This compound has been shown to inhibit histamine release from mast cells induced by antigen-antibody reactions, indicating its potential in allergic response modulation (Wang, Yao, & Kitanaka, 2006).

Broader Context in Bidens Species Research

  • Traditional Uses and Phytochemistry : While specific information on this compound is limited, research on Bidens pilosa, a closely related species, provides insights into the traditional uses and phytochemistry of these plants. Bidens pilosa is recognized for its diverse traditional uses in over 40 diseases and is a subject of ongoing phytochemical and pharmacological studies (Bartolome, Villaseñor, & Yang, 2013).

properties

Molecular Formula

C26H34O12

Molecular Weight

538.5 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(E)-3-[3-[1,3-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)propyl]-4-hydroxy-5-methoxyphenyl]prop-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C26H34O12/c1-35-19-10-14(5-6-16(19)28)17(29)11-18(30)15-8-13(9-20(36-2)22(15)31)4-3-7-37-26-25(34)24(33)23(32)21(12-27)38-26/h3-6,8-10,17-18,21,23-34H,7,11-12H2,1-2H3/b4-3+/t17?,18?,21-,23-,24+,25-,26-/m1/s1

InChI Key

XSWHADNOBPLVSA-FBTMRFIHSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)C(CC(C2=CC(=C(C=C2)O)OC)O)O)/C=C/CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

COC1=CC(=CC(=C1O)C(CC(C2=CC(=C(C=C2)O)OC)O)O)C=CCOC3C(C(C(C(O3)CO)O)O)O

synonyms

bidenlignaside B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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